molecular formula C14H19NO5 B2453525 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid CAS No. 1397000-89-3

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2453525
CAS No.: 1397000-89-3
M. Wt: 281.308
InChI Key: GIFFRTRRFQTLQS-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid is a valine derivative where the amino group is conjugated with a 3,5-dimethoxybenzoyl moiety. This structure suggests potential as a building block or intermediate in pharmaceutical and chemical research. Compounds featuring dimethoxyphenyl groups are of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system targets; for instance, structurally related 2,5-dimethoxyphenylpiperidines have been explored as selective serotonin 5-HT2A receptor agonists . The specific research applications and mechanistic action of this compound are areas for further investigation. This product is designated For Research Use Only and is intended for laboratory research purposes.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFFRTRRFQTLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 3,5-dimethoxybenzoyl chloride with valine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido and methylbutanoic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid include:

    N-(3,5-Dimethoxybenzoyl)glycine: Similar structure but with a glycine moiety instead of valine.

    N-(3,5-Dimethoxybenzoyl)alanine: Contains an alanine moiety instead of valine.

    N-(3,5-Dimethoxybenzoyl)leucine: Features a leucine moiety instead of valine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a formamido group and a dimethoxyphenyl moiety. This compound has shown potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₁O₅, with a molecular weight of approximately 281.31 g/mol. The structure includes:

  • Formamido group : Contributes to hydrogen bonding capabilities.
  • Dimethoxyphenyl moiety : Engages in π-π interactions with aromatic residues in proteins.
  • Methylbutanoic acid backbone : May participate in electrostatic interactions with amino acid residues.

The compound's mechanism of action involves interactions with specific biological targets such as enzymes and receptors. The following interactions are significant:

  • Hydrogen Bonding : The formamido group can form hydrogen bonds with biological molecules, potentially influencing enzyme activity.
  • Electrostatic Interactions : The methylbutanoic acid portion may interact with charged residues on target proteins.
  • π-π Interactions : The dimethoxyphenyl group can engage in π-π stacking with aromatic amino acids, enhancing binding affinity to protein targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study assessing various derivatives found that modifications to the phenyl ring significantly affected antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance interaction with bacterial cell membranes.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, the presence of the dimethoxy groups may enhance lipophilicity, improving cellular uptake and efficacy.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various compounds similar to this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
Traditional Antibiotic30Staphylococcus aureus

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

The study concluded that the compound could induce apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(3,5-dimethoxyphenyl)formamido]-3-methylbutanoic acid?

  • Methodology : Synthesis typically involves coupling 3,5-dimethoxybenzoic acid derivatives with 3-methylbutanoic acid precursors. A multi-step approach may include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) to form an active ester or mixed anhydride.
  • Step 2 : Amide bond formation with a β-amino acid intermediate (e.g., 3-methylbutanoic acid derivatives) under inert conditions .
  • Step 3 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
    • Validation : Confirm product identity using 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.5–7.0 ppm for dimethoxyphenyl groups) and LC-MS (expected [M+H]+^+ ~322.3 g/mol) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodology : Perform accelerated stability studies:

  • Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC-UV at 254 nm over 24–72 hours.
  • Track hydrolysis of the formamido group (e.g., loss of parent peak, emergence of 3,5-dimethoxybenzoic acid at ~12.5 min retention time).
  • Use kinetic modeling (first-order decay) to calculate half-life .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

  • Methodology :

  • HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to resolve positional isomers (e.g., 2- vs. 4-methoxy substitutions).
  • FT-IR : Identify characteristic bands (amide I at ~1650 cm1^{-1}, C=O stretch at ~1720 cm1^{-1}) .
  • XRD : Compare crystallographic data with reference standards to confirm spatial arrangement .

Advanced Research Questions

Q. How does the 3,5-dimethoxyphenyl moiety influence the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Model the compound against enzymes like cyclooxygenase-2 (COX-2) or kinases. The dimethoxy groups may engage in hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) .
  • SAR Studies : Synthesize analogs (e.g., mono-methoxy or halogenated variants) and compare IC50_{50} values in enzyme inhibition assays.
  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) to target proteins .

Q. What strategies mitigate challenges in resolving enantiomeric impurities during synthesis?

  • Methodology :

  • Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) to favor the desired (R)- or (S)-configuration .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with authentic standards .

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Methodology :

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions (e.g., Form I mp 153–156°C vs. Form II mp 145–148°C) .
  • Solvent Screening : Recrystallize from solvents (e.g., DCM/hexane vs. methanol/water) to isolate polymorphs and characterize via PXRD .

Q. What in vitro models are suitable for evaluating its metabolic stability?

  • Methodology :

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) + NADPH, quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorescent probes (e.g., midazolam for CYP3A4) .

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